2-amino-N,2-diphenylacetamide
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Overview
Description
2-Amino-N,2-diphenylacetamide is an organic compound with the molecular formula C14H14N2O It is characterized by the presence of an amino group and two phenyl groups attached to an acetamide backbone
Synthetic Routes and Reaction Conditions:
-
Amination of Diphenylacetic Acid:
Starting Material: Diphenylacetic acid.
Reagents: Ammonia or an amine source.
Conditions: Typically involves heating the diphenylacetic acid with ammonia in the presence of a dehydrating agent like thionyl chloride to form the amide bond.
-
Reductive Amination:
Starting Material: Benzophenone.
Reagents: Ammonia and a reducing agent such as sodium borohydride.
Conditions: The reaction is carried out under mild conditions to prevent over-reduction, leading to the formation of this compound.
Industrial Production Methods: Industrial production often involves the optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
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Oxidation:
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Products: Oxidation typically leads to the formation of corresponding carboxylic acids or ketones.
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Reduction:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduction can yield primary amines or alcohols depending on the reaction conditions.
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Substitution:
Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.
Products: Substitution reactions can introduce various functional groups, leading to derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products:
Oxidation: Benzophenone derivatives.
Reduction: Diphenylmethanol derivatives.
Substitution: Halogenated acetamides.
Scientific Research Applications
Chemistry: 2-Amino-N,2-diphenylacetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a building block in the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-amino-N,2-diphenylacetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or receptor binding, leading to therapeutic effects.
Comparison with Similar Compounds
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2-Amino-N-phenylacetamide:
- Lacks one phenyl group compared to 2-amino-N,2-diphenylacetamide.
- Different physical and chemical properties due to the absence of the second phenyl group.
-
N,N-Diphenylacetamide:
- Lacks the amino group.
- Different reactivity and applications due to the absence of the amino functionality.
Uniqueness: this compound is unique due to the presence of both an amino group and two phenyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C14H14N2O |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-amino-N,2-diphenylacetamide |
InChI |
InChI=1S/C14H14N2O/c15-13(11-7-3-1-4-8-11)14(17)16-12-9-5-2-6-10-12/h1-10,13H,15H2,(H,16,17) |
InChI Key |
HCLZWWBOYHLGME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2)N |
Origin of Product |
United States |
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